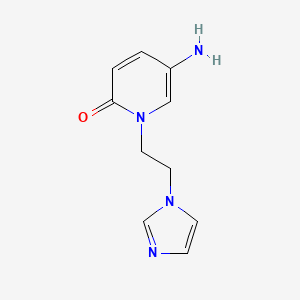
1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the reaction of 2-chloro-5-nitropyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon and hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: 1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one.
Reduction: this compound.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential as an antimicrobial agent, given the known biological activity of imidazole derivatives.
作用機序
The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its interaction with the target .
類似化合物との比較
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one: Similar structure but with a nitro group instead of an amino group.
2-(1H-Imidazol-1-yl)ethylamine: Lacks the pyridine ring but contains the imidazole and ethylamine moieties.
5-Aminopyridin-2(1H)-one: Contains the pyridine ring and amino group but lacks the imidazole ring.
Uniqueness
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
5-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-1-2-10(15)14(7-9)6-5-13-4-3-12-8-13/h1-4,7-8H,5-6,11H2 |
InChIキー |
CWZIMTBSFHYBLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1N)CCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


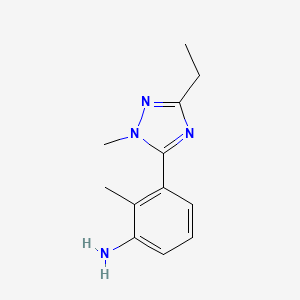
![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)

![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)

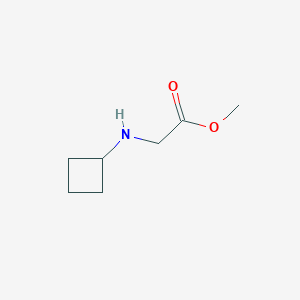
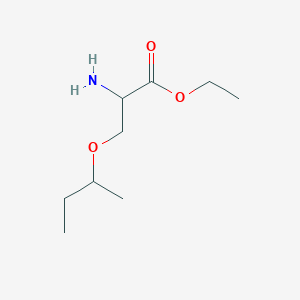
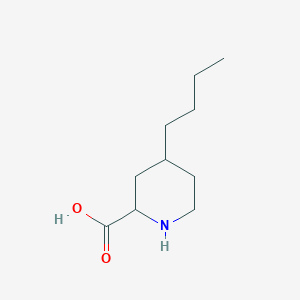
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
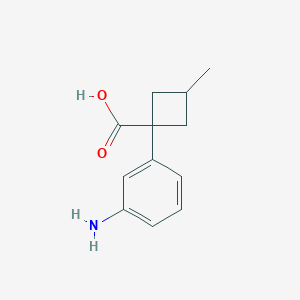
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
